molecular formula C15H10FNO2 B2528497 N-(4-Fluorobenzyl)phthalimide CAS No. 318-49-0

N-(4-Fluorobenzyl)phthalimide

Numéro de catalogue B2528497
Numéro CAS: 318-49-0
Poids moléculaire: 255.248
Clé InChI: WBYPZQIEVABAGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of N-(4-Fluorobenzyl)phthalimide involves the reaction of N-(4-fluorobenzyl)phthalimide with absolute ethanol and hydrazine hydrate . The reaction is carried out under reflux conditions .


Molecular Structure Analysis

The molecular structure of N-(4-Fluorobenzyl)phthalimide consists of a phthalimide group attached to a 4-fluorobenzyl group . The phthalimide group is a two-ring structure with two carbonyl groups attached to a nitrogen atom .


Chemical Reactions Analysis

Phthalimides, including N-(4-Fluorobenzyl)phthalimide, can undergo various chemical reactions. For example, they can participate in the Mitsunobu reaction, where they act as acid partners and can be alkylated by primary, secondary, or benzyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Fluorobenzyl)phthalimide include its molecular weight, density, melting point, and boiling point .

Applications De Recherche Scientifique

Antifungal Properties

Candida species, responsible for candidiasis, pose a significant health burden. In a recent study, six N-substituted phthalimides were evaluated for their antifungal effects against three Candida species . Among these derivatives, NBP stood out as the most potent, with a minimum inhibitory concentration (MIC) of 100 µg/ml. Notably, NBP effectively inhibited biofilm formation in fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis. Additionally, NBP showed promise in inhibiting biofilm formation in other pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus. Furthermore, NBP significantly suppressed hyphal formation and altered colony morphology in C. albicans. Gene expression analysis revealed downregulation of key hyphal- and biofilm-associated genes (ECE1, HWP1, and UME6) upon NBP treatment.

Anticancer Potential

While NBP’s anticancer properties have not been explicitly studied, it belongs to a versatile pharmacological scaffold with known anticancer activities . Further investigations could explore its potential in cancer therapy.

Anti-Inflammatory Effects

Although specific data on NBP’s anti-inflammatory effects are scarce, phthalimide derivatives, in general, exhibit anti-inflammatory properties . Researchers could explore NBP’s potential in modulating inflammatory responses.

Antiparasitic Applications

While no direct evidence exists for NBP’s antiparasitic activity, its phthalimide framework aligns with compounds known to exhibit such effects . Investigating NBP’s efficacy against parasites could be worthwhile.

Cosmetic and Biomedical Applications

Phthalimides, including NBP, find applications in the cosmetic and biomedicine industries . Their diverse chemical properties make them attractive candidates for various formulations and drug delivery systems.

Orientations Futures

Phthalimides, including N-(4-Fluorobenzyl)phthalimide, hold a prominent position in medicinal chemistry due to their diverse biological activities . Future research could focus on developing new phthalimide derivatives with improved therapeutic potential .

Propriétés

IUPAC Name

2-[(4-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYPZQIEVABAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)methyl]isoindole-1,3-dione

Synthesis routes and methods

Procedure details

4-Fluorobenzylamine (20 g, 160 mmol) in 10 mL CH2Cl2 was added to phthalic anhydride (5 g, 34 mmol) in 20 mL glacial acetic acid. The reaction was stirred at 100° C. for 4 h as water was collected with a Dean-Stark trap. Solvent was evaporated and the product was obtained by crystallization from ethanol (7.5 g, 87%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.